4-(pyrazin-2-ylsulfanyl)aniline
Description
Properties
CAS No. |
1155799-57-7 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazin-2-ylsulfanyl)aniline typically involves the reaction of pyrazine-2-thiol with aniline under specific conditions. One common method is the nucleophilic substitution reaction where pyrazine-2-thiol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed for reduction.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-(pyrazin-2-ylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(pyrazin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form strong interactions with metal ions or other nucleophilic centers, which can be crucial for its biological activity .
Comparison with Similar Compounds
Substituent Functional Groups and Electronic Effects
The sulfanyl group (-S-) in 4-(pyrazin-2-ylsulfanyl)aniline distinguishes it from analogs with sulfonyl (-SO₂-) or amino (-NH-) linkages. Key comparisons include:
*EWG = Electron-Withdrawing Group
Key Observations :
Crystal Packing and Hydrogen-Bonding Interactions
Crystallographic data for this compound is unavailable in the evidence, but comparisons with analogs reveal trends:
- 4-(Tris(4-methylpyrazolyl)methyl)aniline exhibits two polymorphs (I and II) with distinct N–H···N hydrogen-bonding networks, leading to different dihedral angles between pyrazolyl rings (22.66° vs. 57.19°) .
- 4-Chloro-N-(pyrazin-2-yl)aniline forms dimeric N–H···N hydrogen bonds in its asymmetric unit , whereas 4-Chloro-N-(2-pyridyl)aniline shows similar dimerization but with larger dihedral angles between aromatic planes (41.84°–49.24°) .
Ligand Behavior in Coordination Chemistry
- Tris(pyrazolyl)methane analogs (e.g., 4-(tris(4-methylpyrazolyl)methyl)aniline) form stable tridentate complexes with transition metals (e.g., Mn, Rh), useful in catalysis and cancer therapeutics .
- Pyrazine-containing ligands: The pyrazine ring in this compound could act as a π-accepting ligand, while the sulfanyl group may serve as a flexible linker. This contrasts with rigid sulfonyl or amino bridges in other analogs.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
